- Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator, World Intellectual Property Organization, , ,
Cas no 93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde)
1,4-다이옥사스피로[4.5]데케인-8-카르발데하이드는 구조적으로 사이클로헥산 고리에 아세탈 보호기와 알데하이드 관능기가 결합된 특징을 지닌 스피로 화합물입니다. 이 독특한 분자 구조는 높은 선택성과 반응성을 제공하며, 특히 의약품 및 정밀 화학물질 합성에서 가치 있는 중간체로 활용됩니다. 아세탈기는 보호기 역할을 안정적으로 수행하며, 알데하이드는 추가적인 유도체화가 용이합니다. 이 화합물은 합성 경로에서 복잡한 분자 골격을 효율적으로 구축하는 데 기여하여 연구 및 개발 과정에서의 유용성을 입증하고 있습니다.
93245-98-8 structure
Product Name:1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
CAS 번호:93245-98-8
MF:C9H14O3
메가와트:170.205663204193
MDL:MFCD11847774
CID:1006871
PubChem ID:9898947
Update Time:2025-09-22
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde 화학적 및 물리적 성질
이름 및 식별자
-
- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
- 1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde
- 1,4-Dioxaspiro[4.5]decan-8-carboxaldehyde
- 8-Carboxaldehyde-1,4-dioxaspiro[4.5]decane
- PB43870
- EN300-172618
- AB7089
- MFCD11847774
- CS-0169564
- AKOS015855813
- 4,4-(ethylenedioxy)cyclohexane carbaldehyde
- F8888-7350
- HFBULKBCEFQYCJ-UHFFFAOYSA-N
- 1,4-dioxaspiro[4,5]decane-8-carbaldehyde
- DTXSID40432508
- Z1255380045
- 1,4-dioxaspiro-[4.5]decane-8-carbaldehyde
- 1,4-dioxa-spiro-[4.5]decane-8-carbaldehyde
- AS-44816
- 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde
- 93245-98-8
- SCHEMBL87185
- 1,4-dioxa-spiro[4.5]decane-8-carboxaldehyde
- DB-328760
-
- MDL: MFCD11847774
- 인치: 1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2
- InChIKey: HFBULKBCEFQYCJ-UHFFFAOYSA-N
- 미소: O=CC1CCC2(OCCO2)CC1
계산된 속성
- 정밀분자량: 170.094294304g/mol
- 동위원소 질량: 170.094294304g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 1
- 복잡도: 163
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.4
- 토폴로지 분자 극성 표면적: 35.5Ų
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | D495935-10mg |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D495935-50mg |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D495935-100mg |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 100mg |
$ 320.00 | 2022-06-05 | ||
| Alichem | A289000627-5g |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 5g |
$959.50 | 2023-08-31 | |
| Chemenu | CM129753-10g |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 10g |
$1550 | 2021-08-05 | |
| Apollo Scientific | OR451152-1g |
1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde |
93245-98-8 | 1g |
£660.00 | 2023-08-31 | ||
| Chemenu | CM129753-1g |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1208827-500MG |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 97% | 500mg |
$200 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1208827-1G |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 97% | 1g |
$270 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1208827-5G |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 97% | 5g |
$815 | 2024-07-21 |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium bicarbonate , Dess-Martin periodinane Solvents: Dichloromethane ; 5 min, 0 °C; 3 h, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -70 - -65 °C; 30 min, -70 - -65 °C
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
참조
- Spirocyclic cyclohexane derivatives as analgesics, their preparation, pharmaceutical compositions, and use in the treatment of pain, Germany, , ,
합성 방법 3
반응 조건
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; 2 h, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; 2 h, -78 °C
참조
- Preparation of bifunctional compounds as SMARCA degraders, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 -
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.3 Reagents: Pyridinium chlorochromate
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.3 Reagents: Pyridinium chlorochromate
참조
- Six-membered nitrogen ring formation by radical cyclization of trichloroacetamides with enones. A synthetic entry to cis-perhydroisoquinoline-3,6-diones, Tetrahedron Letters, 2004, 45(24), 4661-4664
합성 방법 5
반응 조건
1.1 Solvents: 2-Methyltetrahydrofuran , Water ; 80 min, 20 °C
참조
- Photochemical Homologation for the Preparation of Aliphatic Aldehydes in Flow, Journal of Organic Chemistry, 2018, 83(24), 15558-15568
합성 방법 6
반응 조건
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt → -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ; 45 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
1.2 Solvents: Dichloromethane ; 45 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
참조
- New high affinity H3 receptor agonists without a basic side chain, Bioorganic & Medicinal Chemistry, 2005, 13(23), 6309-6323
합성 방법 7
반응 조건
1.1 Reagents: 1-Methylimidazole Catalysts: 2,2′-Bipyridine , Tempo , Cuprous iodide Solvents: Acetonitrile ; overnight, rt
참조
- Liquid crystal compound, liquid crystal composition, and liquid crystal display device, Japan, , ,
합성 방법 8
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; 30 min, -70 - -65 °C
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
참조
- Preparation of N-phenylsulfonylpiperidines as analgesics, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -70 - -65 °C; 30 min
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
참조
- Preparation of phenylsulfonamides as analgesics, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 1 atm, 23 °C
참조
- Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy, Journal of Medicinal Chemistry, 2017, 60(7), 2780-2789
합성 방법 11
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 4 h, 1 atm, 23 °C
참조
- Preparation of fluoro perhexiline compounds and their therapeutic use, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethyl sulfoxide Solvents: Dichloromethane ; 15 min, -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ; 15 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt
1.2 Solvents: Dichloromethane ; 15 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt
참조
- Preparation of heterocyclic compounds useful for degradation of BTK by conjugation of BTK inhibitors with E3 ligase ligands, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
참조
- (6R,6S)-5,8,10-Trideaza-5,6,7,8-tetrahydrofolate and (6R,6S)-5,8,10-trideaza-5,6,7,8-tetrahydropteroyl-L-ornithine as potential antifolates and antitumor agents. 35, Journal of Medicinal Chemistry, 1989, 32(3), 709-15
합성 방법 14
반응 조건
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 Solvents: Hexane
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Water
1.2 Solvents: Hexane
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Water
참조
- A new synthesis of aldehydes from ketones utilizing trimethylsilyldiazomethane, Synlett, 1994, (2),
합성 방법 15
반응 조건
1.1 Reagents: Morpholine Catalysts: Aluminum Solvents: Toluene ; -5 °C; 2 h, -5 - 0 °C
1.2 Solvents: Toluene ; -5 °C; 2 h, -5 °C
1.2 Solvents: Toluene ; -5 °C; 2 h, -5 °C
참조
- Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, Yingyong Huagong, 2010, 39(1), 150-152
합성 방법 16
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -65 °C; 0.5 h, -65 °C
1.2 Reagents: Methanol ; -65 °C
1.2 Reagents: Methanol ; -65 °C
참조
- Preparation of N-(phenylsulfonyl)benzamides as Bcl-2 inhibitors, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ; 20 min, -60 °C; 15 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
1.2 Solvents: Dichloromethane ; 20 min, -60 °C; 15 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
참조
- Preparation of benzamidophenylthienopyrimidinylcyclohexylacetic acid derivatives and analogs for use as DGAT1 inhibitors, World Intellectual Property Organization, , ,
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Raw materials
- 1,4-Dioxaspiro[4.5]decan-8-one
- Phosphorane,methylenetriphenyl-
- 3-Methoxy-3-methyl-4,9,12-trioxa-1,2-diazadispiro[4.2.4.2]tetradec-1-ene
- 1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- {1,4-dioxaspiro[4.5]decan-8-yl}methanol
- (diazomethyl)trimethylsilane
- 8-methylidene-1,4-dioxaspiro[4.5]decane
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Preparation Products
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:93245-98-8)1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
주문 번호:A859843
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:20
가격 ($):2381.0
Email:sales@amadischem.com
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde 관련 문헌
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde) 관련 제품
- 106778-12-5(1,4-Dioxaspiro[4.5]decane-6-carboxaldehyde, 8-methyl-, cis-)
- 22221-91-6(1,4-Dioxaspiro[4.11]hexadecane-7-carboxaldehyde, 8-ethyl-)
- 27873-54-7(Spiro[1,3-dioxolane-2,2'(8'H)-naphthalen]-8'-one, octahydro-)
- 143948-97-4(2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehyde)
- 702-69-2(7-Methyl-1,4-dioxaspiro[4.5]decan-8-one)
- 90199-54-5(1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde)
- 61759-46-4(Cyclohexanone, 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-)
- 61576-03-2(1,4-Dioxaspiro[4.11]hexadecane-7-carboxaldehyde)
- 106339-41-7(1,4-Dioxaspiro[4.5]decane-7-carboxaldehyde, 6,7,8-trimethyl-)
- 35477-39-5(1-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-one)
추천 공급업체
Amadis Chemical Company Limited
(CAS:93245-98-8)1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
순결:99%
재다:5g
가격 ($):2381.0